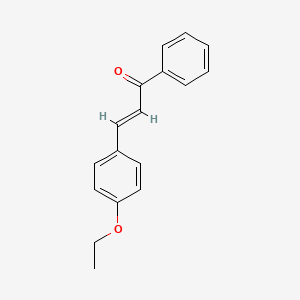

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one

Description

Crystallographic Parameters and Space Group

The compound crystallizes in a planar geometry, as observed in structurally analogous chalcones. While direct crystallographic data for (2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one is limited, studies on similar derivatives (e.g., (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one) reveal:

- Space group : Pca2₁ or Pbca, common for chalcones with para-substituted aryl groups.

- Unit cell parameters :

| Parameter | Value |

|---|---|

| a (Å) | ~12.0 |

| b (Å) | ~13.2 |

| c (Å) | ~24.2 |

| β (°) | ~91.9 |

| V (ų) | ~1243 |

Bond Lengths and Dihedral Angles

Key bond lengths and angles are derived from crystallographic studies of structurally related chalcones:

| Bond/Angle | Length (Å) | Angle (°) |

|---|---|---|

| C=O (carbonyl) | 1.225–1.251 | 119.6–121.7 |

| C=C (enone) | 1.326–1.327 | 128.5–129.2 |

| C–O (ethoxy) | 1.43 | – |

| Dihedral (C1–C2–C3–C4) | ~12.0 | – |

The C=O bond exhibits slight elongation due to conjugation with the enone system, while the C=C bond remains close to typical alkene lengths (1.33 Å). The dihedral angle between the phenyl and enone planes (~12°) indicates minor non-planarity, attributed to steric interactions between substituents.

Electronic Structure and Conformational Dynamics

π-Conjugation and Electronic Delocalization

The compound’s electronic structure is dominated by π-conjugation across the enone system (C1–C2–C3–O). This delocalization stabilizes the molecule and influences its spectral properties:

Conformational Flexibility and Torsion Angles

Conformational dynamics are governed by torsion angles in the enone unit. In analogous structures:

- C7–C8–C9–C10 torsion : ~12.0°, reflecting slight deviation from planarity.

- Aromatic ring torsion : Minimal dihedral angles (<5°) between para-substituted phenyl groups and the enone plane, ensuring conjugation.

The planarity of the molecule is critical for its fluorescence and potential applications in non-linear optics. Deviations from planarity disrupt conjugation and alter electronic transitions.

Data Tables

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJALCOAMMGTJD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization using solvents like dichloromethane and hexane .

Chemical Reactions Analysis

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Cyclization: It can participate in cyclization reactions to form heterocyclic compounds like pyrazolines and isoxazoles.

Scientific Research Applications

Biological Activities

4-Ethyloxychalcone exhibits a range of biological activities that make it a candidate for therapeutic development:

1. Anticancer Activity:

Research indicates that 4-Ethyloxychalcone has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death. For instance, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells through the downregulation of anti-apoptotic proteins.

2. Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects:

4-Ethyloxychalcone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect has been observed in models of acute inflammation, suggesting its potential use in treating inflammatory diseases .

4. Antidiabetic Effects:

The compound has been reported to lower blood glucose levels significantly, making it a candidate for diabetes management. It is believed to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing glucose absorption .

Comparison with Other Chalcone Derivatives

To understand the unique properties of 4-Ethyloxychalcone, it can be compared with other chalcone derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Contains a fluorine atom | Enhanced biological activity due to electronegative fluorine |

| (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | Additional methoxy groups | Altered solubility and reactivity |

| (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Includes a chlorine atom | Affects electronic properties and potential biological activity |

These comparisons illustrate how substituents influence the chemical reactivity and biological properties of chalcones.

Industrial Applications

Beyond its medicinal applications, 4-Ethyloxychalcone serves as a precursor for synthesizing various heterocyclic compounds with pharmacological interest. Its conjugated structure allows it to be used in the production of dyes and pigments due to its stability and reactivity .

Mechanism of Action

The biological activities of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Notes

- Contradictions: While ethoxy groups improve solubility, they may reduce binding specificity compared to smaller substituents like fluoro .

- Limitations: Melting points and solubility data for ethoxy-substituted chalcones are inconsistently reported in literature.

- Research Gaps: Systematic comparisons of ethoxy vs. propoxy substituents are needed to delineate alkyl chain length effects.

Biological Activity

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one, commonly referred to as 4-Ethyloxychalcone, is a member of the chalcone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one features a phenylpropene backbone with an ethoxy substituent on one of the phenyl rings. The presence of the enone functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 4-Ethyloxychalcone exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. A study demonstrated that this compound effectively reduced cell viability in breast cancer MCF-7 cells with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that 4-Ethyloxychalcone exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In terms of anti-inflammatory activity, 4-Ethyloxychalcone has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism for reducing inflammation-related diseases .

The biological effects of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, influencing biochemical reactions related to inflammation and cancer progression.

- Cellular Effects : It affects cellular processes such as apoptosis, proliferation, and differentiation, particularly in cancer cells.

- Molecular Pathways : It modulates signaling pathways associated with oxidative stress and inflammation, contributing to its therapeutic effects .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of 4-Ethyloxychalcone on human cervical cancer cells (HeLa). The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of 4-Ethyloxychalcone significantly reduced paw edema compared to control groups. Histopathological examination revealed decreased leukocyte infiltration and tissue damage, supporting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

The biological activity of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Pyrazole ring, amino group | Analgesic, anti-inflammatory |

| Phenylbutazone | Pyrazole ring, butyric acid side chain | Anti-inflammatory, analgesic |

| 3-Methylpyrazole | Methyl group on pyrazole | Antifungal, potential anticancer |

This table highlights the structural diversity within the chalcone family and their associated biological activities.

Q & A

Q. How does crystallography guide the design of co-crystals or salts for stability enhancement?

Q. What advanced catalytic systems (e.g., organocatalysts) optimize enantioselective synthesis?

Q. How to troubleshoot low yields in large-scale crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.